N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety, making it a molecule of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and targets .
Pharmacokinetics
Thiazole derivatives in general have been found to have good bioavailability .
Result of Action
Thiazole derivatives often result in the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
Cellular Effects
Preliminary studies suggest that thiazole derivatives may have promising antimicrobial activity and anticancer properties
Molecular Mechanism
It is known that thiazole derivatives can exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Preparation Methods
The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a bromothiazole intermediate and 4-fluorophenylboronic acid.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the acylation of the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Research: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Anti-inflammatory Studies: The compound has shown anti-inflammatory properties in preclinical studies, suggesting its potential use in treating inflammatory diseases.
Biological Pathway Analysis: Researchers use the compound to study its effects on different biological pathways, including apoptosis and cell cycle regulation.
Comparison with Similar Compounds
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with other thiazole derivatives :
Dasatinib: A well-known tyrosine kinase inhibitor used in cancer treatment. Both compounds share the thiazole ring but differ in their substituents and specific enzyme targets.
Alpelisib: Another anticancer agent that targets the PI3K pathway. While it also contains a thiazole ring, its structure and mechanism of action differ from this compound.
2-Aminothiazole Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, similar to this compound, but with variations in their chemical structures and specific applications.
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXPPSZCOFKGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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